molecular formula C8H6Cl2N2 B2601090 2-Amino-2-(2,4-dichlorophenyl)acetonitrile CAS No. 189138-36-1

2-Amino-2-(2,4-dichlorophenyl)acetonitrile

Cat. No.: B2601090
CAS No.: 189138-36-1
M. Wt: 201.05
InChI Key: YUHMUFYMXADDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

2-Amino-2-(2,4-dichlorophenyl)acetonitrile is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

“2-Amino-2-(2,4-dichlorophenyl)acetonitrile” should be handled with care. It is recommended to store this compound in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The compound may cause skin and eye irritation, and it may be harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetonitrile
  • 2-Amino-4,4’-dichlorodiphenyl ether
  • 2-Amino-2-(3,5-dichlorophenyl)acetonitrile

Uniqueness

2-Amino-2-(2,4-dichlorophenyl)acetonitrile is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMUFYMXADDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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